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molecular formula C12H20NO3P B8386949 Dipropan-2-yl(3-aminophenyl)phosphonate

Dipropan-2-yl(3-aminophenyl)phosphonate

Cat. No. B8386949
M. Wt: 257.27 g/mol
InChI Key: QNVNIPSCYNQOGI-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

Prepared according to the procedure described for dipropan-2-yl (4-aminophenyl)phosphonate using dipropan-2-yl (3-nitrophenyl)phosphonate. Yield: 45%. 1H-NMR (DMSO-d6, 400 MHz): δ=1.15 (d, J=6.4 Hz, 6 H), 1.24 (d, J=6.4 Hz, 6 H), 4.45-4.50 (m, 2 H), 5.35 (s, br, 2 H), 6.70-6.77 (m, 2 H), 6.58 (d, J=8.0 Hz, 1 H), 7.10-7.25 (m, 1 H). MS: m/z 257.97 [MH+].
Name
dipropan-2-yl (4-aminophenyl)phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(P(=O)(OC(C)C)OC(C)C)=CC=1.[N+:18]([C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:32][CH:33]([CH3:35])[CH3:34])[O:28][CH:29]([CH3:31])[CH3:30])[CH:24]=[CH:25][CH:26]=1)([O-])=O>>[NH2:18][C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:28][CH:29]([CH3:31])[CH3:30])[O:32][CH:33]([CH3:35])[CH3:34])[CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
dipropan-2-yl (4-aminophenyl)phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)P(OC(C)C)(OC(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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